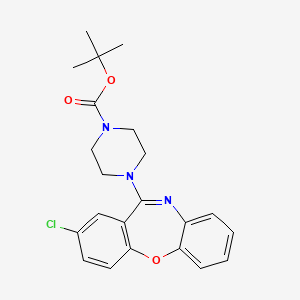

N-tert-Butoxycarbonyl Amoxapine

Description

Properties

IUPAC Name |

tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGDBIDPRJPHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747244 | |

| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-84-1 | |

| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for N Tert Butoxycarbonyl Amoxapine

Retrosynthetic Analysis of N-tert-Butoxycarbonyl Amoxapine (B1665473)

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For N-tert-Butoxycarbonyl Amoxapine, the primary disconnection occurs at the nitrogen-carbonyl bond of the carbamate (B1207046).

Disconnection 1 (C-N Bond): The most logical retrosynthetic step is the disconnection of the N-Boc group. This reveals Amoxapine as the immediate precursor and a source of the Boc group, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). This transformation is a standard amine protection reaction.

Disconnection 2 (Amoxapine Core): Further deconstruction of Amoxapine itself (which is beyond the scope of synthesizing the N-Boc derivative but relevant for context) would involve disconnecting the piperazine (B1678402) ring from the dibenzoxazepine (B10770217) core. Amoxapine is the N-demethylated derivative of the antipsychotic loxapine, indicating a shared synthetic heritage. nih.gov

This analysis establishes that the most direct pathway to the target compound involves the protection of the secondary amine of readily available Amoxapine.

Development of Novel Synthetic Routes and Protecting Group Strategies

The synthesis of N-tert-Butoxycarbonyl Amoxapine hinges on the effective protection of the piperazine nitrogen. This involves selecting an appropriate protecting group and optimizing the reaction to ensure high yield and purity.

The protection of amines is a fundamental strategy in multi-step organic synthesis. organic-chemistry.org The choice of protecting group is critical, as it must be stable under various reaction conditions while being easily removable when desired. organic-chemistry.org

The tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most widely used protecting groups for amines due to its stability towards a broad range of nucleophiles and basic conditions. researchgate.net It is typically introduced using di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org Its removal is conveniently achieved under acidic conditions, which produces volatile byproducts (isobutylene and carbon dioxide), simplifying purification. organic-chemistry.org This orthogonality allows for selective deprotection in the presence of other protecting groups like Fmoc, which is base-labile. organic-chemistry.orgorganic-chemistry.org

Alternative Protecting Groups: While Boc is common, other groups could be employed.

Nms (2-Nitro-4-methoxy-benzenesulfonyl): Recent research has introduced the Nms group as a novel sulfonamide-based protecting group. It has been successfully applied to protect Amoxapine. researchgate.net This group offers a different profile of stability and deprotection compared to carbamates like Boc. researchgate.net

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is another common amine protecting group, notable for its lability under mild basic conditions. researchgate.net Its use would allow for a protection strategy orthogonal to the acid-labile Boc group. organic-chemistry.org

The selection of Boc for N-tert-Butoxycarbonyl Amoxapine is logical due to its robustness and the well-established, high-yielding protocols for its introduction. researchgate.net

The efficiency of the N-Boc protection of Amoxapine is highly dependent on the reaction conditions. Key variables include the choice of solvent, base, temperature, and the Boc-donating reagent. Standard protocols for N-Boc protection often involve reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. researchgate.net

Research on related N-Boc protections and coupling reactions provides insight into optimizing this specific transformation. For instance, studies on coupling N-Boc piperazine with other molecules have systematically optimized conditions to achieve high yields. acs.org Similarly, general methods for the chemoselective N-Boc protection of amines have been developed using various catalysts under solvent-free conditions. researchgate.net

A typical laboratory synthesis would involve dissolving Amoxapine in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), followed by the addition of Boc₂O and a base like triethylamine (B128534) (TEA) or 4-(Dimethylamino)pyridine (DMAP). The reaction is often performed at room temperature. Optimization might explore different solvents, catalyst systems, and temperature profiles to maximize yield and minimize reaction time.

| Entry | Catalyst/Base | Solvent | Temperature | Key Finding | Reference |

|---|---|---|---|---|---|

| 1 | Lithium Hydroxide (LiOH) | Solvent-Free | Room Temp | Efficient and green method for chemo-selective N-Boc protection. | researchgate.net |

| 2 | Iodine (catalytic) | Solvent-Free | Room Temp | Practical protocol for various aryl and aliphatic amines. | organic-chemistry.org |

| 3 | HClO₄–SiO₂ | Solvent-Free | Room Temp | Highly efficient, inexpensive, and reusable catalyst system. | organic-chemistry.org |

| 4 | Triethylamine (TEA) / DMAP | DCM or THF | 0°C to Room Temp | Standard, widely used conditions for Boc protection. | researchgate.net |

| 5 | Potassium Carbonate (K₂CO₃) | DMF | 100°C | Used for N-alkylation reactions involving Boc-protected amines. | google.com |

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com These principles are increasingly important in pharmaceutical synthesis to minimize environmental impact. jddhs.comresearchgate.net

Applying green chemistry to the synthesis of N-Boc-Amoxapine would involve several considerations:

Safer Solvents: Traditional solvents like dichloromethane are effective but pose environmental and health risks. jocpr.com Green alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), water, or supercritical CO₂. jocpr.comjddhs.com

Catalysis: Using catalytic amounts of reagents is preferable to stoichiometric amounts. organic-chemistry.orgresearchgate.net For instance, catalytic iodine or recyclable acid catalysts like HClO₄–SiO₂ can be used for Boc protection, enhancing atom economy. organic-chemistry.org

Solvent-Free Reactions: Performing the reaction under solvent-free ("neat") conditions is a core green chemistry technique that eliminates solvent waste entirely. jddhs.com Several methods for N-Boc protection have been successfully developed under solvent-free conditions. organic-chemistry.orgresearchgate.net

Energy Efficiency: Utilizing microwave-assisted synthesis or conducting reactions at ambient temperature can significantly reduce energy consumption compared to processes requiring heating or cooling. mdpi.com

The adoption of methodologies like those using LiOH or iodine under solvent-free conditions would represent a significant step towards a greener synthesis of N-tert-Butoxycarbonyl Amoxapine. organic-chemistry.orgresearchgate.net

Stereoselective Synthesis Approaches for N-tert-Butoxycarbonyl Amoxapine Derivatives (if applicable)

Amoxapine itself is an achiral molecule, meaning it does not have a stereocenter and does not exist as enantiomers. Therefore, the direct synthesis of N-Boc-Amoxapine does not require stereoselective control.

However, if one were to synthesize derivatives of N-Boc-Amoxapine that incorporate a chiral center, stereoselective methods would become necessary. For example, if a substituent added to the piperazine ring or the dibenzoxazepine core created a stereocenter, enantiomerically pure products would be desired for potential pharmacological applications.

Methodologies for the stereoselective synthesis of related amino compounds often involve the use of chiral auxiliaries or catalysts. A relevant approach is the use of N-tert-butanesulfinyl imines. nih.govnih.gov In these syntheses, a chiral sulfinyl group is temporarily attached to an imine, directing the nucleophilic addition to one face of the molecule, thereby controlling the stereochemistry of the newly formed C-N bond. nih.govnih.gov This auxiliary can then be removed, yielding a chiral amine derivative. While not directly applied to Amoxapine in the reviewed literature, this represents a powerful and applicable strategy for creating chiral derivatives of N-Boc-Amoxapine.

Scalability and Efficiency Considerations in Laboratory Synthesis

Scaling a synthesis from the laboratory bench to a larger production scale requires careful consideration of several factors to ensure the process is safe, efficient, and economically viable.

Yield and Purity: The reaction must consistently provide a high yield of the desired product with high purity to minimize costly and time-consuming purification steps. Optimization of reaction conditions is paramount to achieving this. acs.org

Reagent Cost and Availability: The cost of starting materials and reagents, particularly Amoxapine and di-tert-butyl dicarbonate, is a major factor. Using inexpensive and effective catalysts, such as iodine or LiOH, can improve the economic feasibility of the synthesis. organic-chemistry.orgresearchgate.net

Process Safety: The reaction should avoid highly exothermic or gas-evolving steps that can be difficult to control on a large scale. The use of hazardous or toxic reagents and solvents should be minimized.

Work-up and Purification: The purification process must be scalable. Chromatography, while common in the lab, is often expensive and impractical for large-scale production. Crystallization or extraction are preferred methods. The choice of a Boc protecting group is advantageous here, as its acidic removal yields gaseous byproducts, simplifying the work-up. organic-chemistry.org

Green Chemistry Principles: Implementing green chemistry principles, such as using solvent-free conditions or recyclable catalysts, not only reduces environmental impact but can also lead to more efficient and cost-effective processes on a larger scale by reducing waste disposal costs. jddhs.comresearchgate.net

A scalable process for N-tert-Butoxycarbonyl Amoxapine would likely favor a one-pot, solvent-free, or catalytic approach that provides high yields and allows for non-chromatographic purification.

Chemical Transformations and Reactivity of N Tert Butoxycarbonyl Amoxapine

Exploration of Functional Group Interconversions on the N-tert-Butoxycarbonyl Amoxapine (B1665473) Scaffold

Functional group interconversions are key strategies in medicinal chemistry to modulate the properties of a lead compound. For N-tert-Butoxycarbonyl Amoxapine, these transformations can be envisioned at several positions.

The Boc group itself is a key functional group for interconversion. Its primary role is to protect the secondary amine of the piperazine (B1678402) ring, allowing other reactions to be performed on the molecule. nih.govresearchgate.net The most common interconversion involving the Boc group is its removal (deprotection) to yield the free amine, Amoxapine. smolecule.com This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA). nih.govresearchgate.net

Further functionalization can then be carried out on the newly deprotected amine. For example, N-arylation has been achieved on the Amoxapine scaffold using electrochemically enabled, nickel-catalyzed amination. scispace.comnih.gov This method allows for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl group, expanding the chemical diversity of Amoxapine derivatives. scispace.comnih.gov It is noteworthy that under these conditions, the aryl chloride on the dibenzoxazepine (B10770217) ring remains intact. scispace.com

Another potential site for functional group interconversion is the chloro substituent on the dibenzoxazepine ring. While specific examples for N-Boc-Amoxapine are not detailed in the provided search results, palladium-catalyzed cross-coupling reactions are a common method for such transformations on similar aromatic halides. amanote.com

Reaction Kinetics and Mechanistic Studies of N-tert-Butoxycarbonyl Amoxapine

Detailed reaction kinetics and mechanistic studies specifically for N-tert-Butoxycarbonyl Amoxapine are not extensively available in the public domain. However, general principles of reactions involving the Boc group and the Amoxapine scaffold can be inferred.

The deprotection of the N-Boc group under acidic conditions proceeds through a well-established pathway. The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a carbocationic intermediate after the loss of carbon dioxide and tert-butanol. This mechanism is generally accepted for the acid-catalyzed removal of the Boc protecting group. nih.govresearchgate.net

In the context of N-arylation, nickel-catalyzed reactions often involve a catalytic cycle with different oxidation states of nickel. These cycles typically include steps like oxidative addition, ligand exchange, and reductive elimination to form the final C-N bond. scispace.comnih.gov The exact transition states and intermediates would depend on the specific catalytic system employed.

Computational modeling, such as docking and molecular dynamics simulations, has been used to study the binding modes of Amoxapine and its metabolites with biological targets like bacterial β-glucuronidase. nih.gov These studies indicate that Amoxapine binds in the active site and forms stable hydrogen bonds. nih.gov Similar computational approaches could be applied to investigate the reaction pathways and transition states of N-tert-Butoxycarbonyl Amoxapine in various chemical transformations.

Catalysts play a crucial role in the transformations of N-tert-Butoxycarbonyl Amoxapine.

Acid Catalysis: As mentioned, acids like trifluoroacetic acid are used to catalyze the deprotection of the Boc group. nih.govresearchgate.net

Nickel Catalysis: Nickel catalysts, particularly in combination with specific ligands like bipyridyls, are effective for the N-arylation of the deprotected Amoxapine. scispace.comnih.gov The choice of the nickel catalyst and ligands can significantly impact the reaction's efficiency and selectivity. scispace.com

Palladium Catalysis: Although not explicitly detailed for N-Boc-Amoxapine, palladium catalysts are widely used for cross-coupling reactions on aryl halides. amanote.com These reactions would likely be applicable to the chloro-substituted dibenzoxazepine ring of N-Boc-Amoxapine for the introduction of new functional groups.

Derivatization Strategies for Targeted Structural Modification of N-tert-Butoxycarbonyl Amoxapine

The primary strategy for derivatization of N-tert-Butoxycarbonyl Amoxapine involves the deprotection of the Boc group followed by functionalization of the resulting secondary amine.

A key derivatization is N-arylation, which can be achieved through methods like the Buchwald-Hartwig amination or, as demonstrated, through electrochemical nickel-catalyzed coupling. scispace.comnih.gov This allows for the introduction of a wide range of substituted and unsubstituted aryl groups.

Another approach is the synthesis of deuterated derivatives, such as N-tert-Butoxycarbonyl Amoxapine-d8. smolecule.comaquigenbio.comnih.gov These isotopically labeled compounds are valuable tools in analytical and metabolic studies.

Furthermore, modifications can be made to the dibenzoxazepine core. For instance, N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8 has been synthesized, indicating that derivatization of the aromatic ring system is possible. medchemexpress.commedchemexpress.eumedchemexpress.com

A general scheme for derivatization is presented below:

| Starting Material | Reagents and Conditions | Product |

| N-tert-Butoxycarbonyl Amoxapine | Trifluoroacetic Acid (TFA) | Amoxapine |

| Amoxapine | Aryl bromide, NiBr2·glyme, 4,4′-di-tert-butyl-2,2′-bipyridine, electrochemical conditions | N-Aryl Amoxapine |

Advanced Analytical Methodologies for Characterization and Purity Assessment of N Tert Butoxycarbonyl Amoxapine

Application of High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and impurity analysis of N-tert-Butoxycarbonyl Amoxapine (B1665473). Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically with sub-5 ppm error, which allows for the determination of the elemental composition of the parent molecule and any related substances.

For N-tert-Butoxycarbonyl Amoxapine (C₂₂H₂₄ClN₃O₃), the expected monoisotopic mass can be calculated with high precision. HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be employed to verify this exact mass, confirming the molecular formula and thus the identity of the compound.

Furthermore, tandem mass spectrometry (HRMS/MS) is utilized for structural elucidation. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Key fragment ions would likely include the loss of the tert-butoxycarbonyl (Boc) group (-100 Da), cleavage of the piperazine (B1678402) ring, and fragmentation of the dibenzoxazepine (B10770217) core. Analyzing these fragmentation pathways provides unambiguous confirmation of the compound's connectivity.

In the context of impurity profiling, HRMS is exceptionally powerful. It can detect and identify process-related impurities (e.g., residual Amoxapine, reagents) and degradation products at trace levels. Each potential impurity can be identified by its unique accurate mass, even if it is chromatographically unresolved from the main peak.

Table 1: Theoretical HRMS Data for N-tert-Butoxycarbonyl Amoxapine and Potential Impurities

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Fragment Ions (m/z) | Potential Origin |

| N-tert-Butoxycarbonyl Amoxapine | C₂₂H₂₄ClN₃O₃ | 413.1506 | 357.0984 (loss of C₄H₈), 314.1011 (loss of Boc), 286.0694 | Target Molecule |

| Amoxapine | C₁₇H₁₆ClN₃O | 313.1033 | 286.0694, 244.0588 | Starting Material |

| Di-Boc Amoxapine Impurity | C₂₇H₃₂ClN₃O₅ | 513.2031 | 414.1506 (loss of Boc) | Over-reaction Byproduct |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure and dynamics of N-tert-Butoxycarbonyl Amoxapine in solution. One-dimensional ¹H and ¹³C NMR spectra offer initial confirmation of the structure by identifying the number and type of protons and carbons present. However, advanced 2D NMR techniques are required for complete assignment and conformational analysis. emerypharma.comslideshare.netwikipedia.orgopenpubglobal.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and mapping out the molecular framework. emerypharma.comopenpubglobal.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. emerypharma.com For N-tert-Butoxycarbonyl Amoxapine, COSY would be used to trace the connectivity of protons within the aromatic rings of the dibenzoxazepine system and identify the adjacent methylene (B1212753) protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bond connectivity. nih.govchemrxiv.orgnih.gov This is particularly important for conformational analysis. For instance, NOESY can reveal the spatial orientation of the bulky Boc group relative to the piperazine ring and the tricyclic system. The presence of multiple conformers in solution, arising from restricted rotation around the carbamate (B1207046) C-N bond or piperazine ring inversion, can often be detected and characterized using temperature-dependent NMR and NOESY experiments. rsc.orgnih.govresearchgate.netscispace.com

Table 2: Application of 2D NMR Techniques for Structural Analysis

| 2D NMR Technique | Information Provided | Application to N-tert-Butoxycarbonyl Amoxapine |

| COSY | ¹H-¹H scalar coupling (through 2-3 bonds) | Identifies neighboring protons in aromatic and piperazine rings. |

| HSQC | ¹H-¹³C direct correlation (through 1 bond) | Assigns each carbon atom based on its attached proton. |

| HMBC | ¹H-¹³C long-range correlation (through 2-3 bonds) | Connects molecular fragments, e.g., links the Boc group to the piperazine nitrogen. |

| NOESY | ¹H-¹H spatial proximity (through space) | Determines 3D structure and preferred conformation(s) in solution. nih.govchemrxiv.orgnih.gov |

Should N-tert-Butoxycarbonyl Amoxapine exist in different crystalline solid forms, or polymorphs, solid-state NMR (ssNMR) would be a critical technique for their characterization. nih.govresearchgate.netirispublishers.com Polymorphs have the same chemical composition but differ in their crystal lattice arrangement. These differences in molecular packing and conformation lead to distinct chemical environments that can be detected by ssNMR.

Specifically, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) ssNMR spectra can serve as a unique fingerprint for each polymorphic form. irispublishers.com Even subtle changes in molecular conformation or intermolecular interactions between polymorphs result in measurable differences in the ¹³C chemical shifts and signal multiplicities. nih.govdocumentsdelivered.com This non-destructive technique can be used to identify the specific polymorph present, quantify mixtures of different forms, and study the stability of the solid form in the final drug product. bruker.com

Chromatographic Techniques for High-Fidelity Separation and Purity Determination

Chromatographic methods are the cornerstone of purity assessment, providing high-fidelity separation of the main compound from any impurities.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of N-tert-Butoxycarbonyl Amoxapine. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed.

Method Development: A typical method would involve a C18 stationary phase column with a gradient elution mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape. Detection is usually performed with a UV detector at a wavelength where the molecule exhibits strong absorbance.

Method Validation: The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or starting materials.

Linearity: Demonstrating a direct proportionality between detector response and concentration over a specified range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Validated HPLC methods are essential for routine quality control, stability studies, and batch release of N-tert-Butoxycarbonyl Amoxapine. researchgate.netresearchgate.net

Table 3: Illustrative HPLC Method Parameters

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time-based gradient from 10% B to 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

While HPLC is ideal for the analysis of the non-volatile N-tert-Butoxycarbonyl Amoxapine, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile substances. Its application in this context is primarily for the detection and quantification of residual solvents from the synthesis (e.g., dichloromethane (B109758), tetrahydrofuran (B95107), ethyl acetate) and potential volatile byproducts.

Direct GC-MS analysis of intact N-tert-Butoxycarbonyl Amoxapine is challenging. The tert-butoxycarbonyl (Boc) protecting group is thermally labile and can undergo decomposition in the hot GC injection port, leading to the formation of Amoxapine and other degradation products. nih.govrsc.org This thermal decomposition complicates quantification and analysis. Therefore, GC-MS is not the primary technique for purity analysis of the main compound but is essential for controlling volatile impurities that could compromise the quality and safety of the material. nih.govshimadzu.comresearchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Amoxapine, the parent compound of N-tert-Butoxycarbonyl Amoxapine, is an achiral molecule as it does not possess a stereocenter. Consequently, N-tert-Butoxycarbonyl Amoxapine is also achiral. Therefore, chiral chromatography for the assessment of enantiomeric purity is not an applicable analytical technique for this specific compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific crystallographic data for N-tert-Butoxycarbonyl Amoxapine is not extensively published in publicly available literature, the feasibility of such analysis can be inferred from studies on the parent compound, Amoxapine, and other N-tert-butoxycarbonyl (Boc) protected molecules. researchgate.netresearchgate.netmdpi.com

A successful single-crystal X-ray diffraction analysis of N-tert-Butoxycarbonyl Amoxapine would yield precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state. For instance, analysis of a mixed solvated salt of amoxapine acetate has provided detailed insights into its crystal packing and hydrogen bonding interactions. researchgate.net Similar studies on N-Boc protected amino acids have elucidated the geometry of the urethane (B1682113) group. researchgate.net

The expected outcomes from an X-ray crystallographic study of N-tert-Butoxycarbonyl Amoxapine would include:

Confirmation of Molecular Structure: Unambiguous verification of the covalent structure.

Conformational Analysis: Determination of the preferred conformation of the dibenzoxazepine ring system and the piperazine ring, as well as the orientation of the bulky tert-butoxycarbonyl group.

Crystal Packing and Intermolecular Interactions: Insight into how the molecules arrange themselves in the crystal lattice, including any hydrogen bonding, van der Waals forces, or π-π stacking interactions. This information is crucial for understanding polymorphism.

The table below summarizes the type of structural parameters that would be determined from a successful X-ray crystallographic analysis.

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise position (x, y, z) of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds, confirming the molecular geometry. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Contacts | The distances between atoms of neighboring molecules, indicating potential hydrogen bonds and other non-covalent interactions. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorphism Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and investigating the solid-state properties of a compound, such as polymorphism. The spectra are sensitive to the vibrational modes of the molecule, providing a unique fingerprint.

For N-tert-Butoxycarbonyl Amoxapine, the vibrational spectra would be dominated by contributions from the amoxapine core and the N-tert-butoxycarbonyl protecting group. The introduction of the Boc group introduces several characteristic absorption bands that are readily identifiable. researchgate.netresearchgate.net Studies on other Boc-protected compounds provide a reliable basis for assigning the expected vibrational frequencies. researchgate.net

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, revealing the presence of specific functional groups. The N-tert-butoxycarbonyl group has strong, characteristic absorptions related to the carbonyl (C=O) and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of N-tert-Butoxycarbonyl Amoxapine. These techniques are also highly sensitive to changes in the crystal lattice, making them valuable tools for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct vibrational spectra due to differences in intermolecular interactions and molecular conformation in the solid state.

The following table lists the expected characteristic vibrational frequencies for the key functional groups in N-tert-Butoxycarbonyl Amoxapine.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Urethane Carbonyl (Boc) | C=O stretch | 1700 - 1680 (strong) | 1700 - 1680 (weak) |

| Urethane C-N (Boc) | C-N stretch | 1530 - 1510 (strong) | Variable |

| tert-Butyl (Boc) | C-H bend | 1390 - 1365 (strong, doublet) | 1390 - 1365 (moderate) |

| Urethane C-O (Boc) | C-O stretch | 1170 - 1150 (strong) | Moderate |

| Aromatic C=C | C=C stretch | 1600 - 1450 (multiple bands) | 1600 - 1450 (strong) |

| Aromatic C-H | C-H stretch | 3100 - 3000 (multiple bands) | 3100 - 3000 (strong) |

| Aromatic C-H | C-H out-of-plane bend | 900 - 675 (strong) | Weak |

| C-N (Amine/Imine) | C-N stretch | 1350 - 1000 (variable) | Variable |

| C-O-C (Ether) | Asymmetric stretch | 1275 - 1200 (strong) | Moderate to weak |

| C-Cl (Aryl Chloride) | C-Cl stretch | 1100 - 1000 (strong) | Strong |

Role of N Tert Butoxycarbonyl Amoxapine As a Synthetic Intermediate or Building Block

Utilization in the Synthesis of Complex Organic Molecules

The primary role of N-tert-Butoxycarbonyl Amoxapine (B1665473) in organic synthesis is to serve as a precursor for a wide array of N-substituted Amoxapine analogs. The Boc protecting group is crucial as it prevents the secondary amine from undergoing unwanted side reactions. Once other desired synthetic steps are completed, the Boc group can be readily cleaved to regenerate the free secondary amine on the piperazine (B1678402) ring. This amine then becomes a reactive handle for introducing a variety of functional groups, leading to the synthesis of more complex molecules with potentially new properties.

The general synthetic approach involves a two-step process:

Deprotection: The N-Boc group is removed, typically by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an appropriate solvent. This step yields the deprotected Amoxapine.

Derivatization: The newly exposed secondary amine is then reacted with a range of electrophilic reagents to form new carbon-nitrogen bonds. This can include reactions such as:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce various alkyl chains.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.

Table 1: Examples of Complex Molecules Synthesized from N-Boc-Amoxapine Intermediate

| Precursor | Reagent/Reaction Type | Resulting Derivative Class | Potential Application |

|---|---|---|---|

| Deprotected Amoxapine | Alkyl Halide (e.g., R-Br) / N-Alkylation | N-Alkyl Amoxapine Analogs | Exploration of steric and electronic effects on bioactivity |

| Deprotected Amoxapine | Acyl Chloride (e.g., R-COCl) / N-Acylation | N-Acyl Amoxapine Analogs (Amides) | Modification of pharmacokinetic properties |

| Deprotected Amoxapine | Aldehyde (e.g., R-CHO) + NaBH(OAc)₃ / Reductive Amination | N-Benzyl/Alkyl Amoxapine Analogs | Introduction of diverse functional groups |

Application in Medicinal Chemistry Scaffolding Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is responsible for its primary biological activity. The Amoxapine framework is considered a "privileged scaffold" because it is known to interact with various biological targets. N-Boc-Amoxapine provides a stable and protected version of this scaffold, which can be used as a starting point for the development of new therapeutic agents.

The process of drug discovery often involves the synthesis of a library of compounds based on a common scaffold, followed by screening for biological activity. This allows medicinal chemists to establish structure-activity relationships (SAR), which describe how changes in the molecular structure affect its biological efficacy.

The use of N-Boc-Amoxapine in this context is highly strategic. By starting with a large quantity of this single intermediate, chemists can perform a divergent synthesis. After the deprotection step, the resulting Amoxapine can be reacted with a wide variety of building blocks to create a library of analogs. Each analog differs only in the substituent at the piperazine nitrogen, allowing for a systematic evaluation of how this position influences target binding, selectivity, and pharmacokinetic properties. This approach is more efficient than synthesizing each analog from scratch.

Table 2: Hypothetical Library of Amoxapine Analogs for SAR Studies

| Compound ID | R-Group at Piperazine Nitrogen | Rationale for Inclusion in Library |

|---|---|---|

| AMX-001 | -CH₃ | Small, simple alkyl group to establish baseline activity. |

| AMX-002 | -CH₂CH₂OH | Introduction of a hydroxyl group to explore hydrogen bonding interactions. |

| AMX-003 | -CH₂-Cyclopropyl | Introduction of a small, rigid ring to probe steric tolerance. |

| AMX-004 | -CH₂-Ph | Addition of a bulky, aromatic group to explore potential π-stacking interactions. |

Development of Chemical Probes and Tags from N-tert-Butoxycarbonyl Amoxapine

Chemical probes are essential tools in chemical biology for studying the function and localization of proteins and other biomolecules. These probes are typically derived from a molecule known to interact with a specific target and are modified to include a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a photoaffinity label for covalent cross-linking.

N-Boc-Amoxapine is an ideal starting material for the synthesis of Amoxapine-based chemical probes. The synthetic strategy would again leverage the deprotection of the Boc group to reveal the reactive secondary amine. This amine can then be coupled to a linker, which in turn is attached to the desired tag. The use of a linker is common to ensure that the bulky tag does not interfere with the binding of the Amoxapine scaffold to its biological target.

For example, to create a fluorescent probe, the deprotected Amoxapine could be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye that has been functionalized with a carboxylic acid. This would result in a stable amide bond connecting the Amoxapine scaffold to the dye. Such a probe could be used in fluorescence microscopy to visualize the subcellular localization of Amoxapine's target proteins.

Table 3: Components of a Hypothetical Amoxapine-Based Chemical Probe

| Component | Example | Function |

|---|---|---|

| Scaffold | Amoxapine | Provides binding affinity and selectivity for the biological target. |

| Linker | Polyethylene glycol (PEG) chain | Spatially separates the scaffold from the tag to minimize steric hindrance. |

| Tag | Fluorescein isothiocyanate (FITC) | Reporter group for detection (e.g., fluorescence). |

| Tag | Biotin | Affinity handle for purification of the target protein from a cell lysate. |

| Tag | Benzophenone | Photoaffinity label for covalent cross-linking to the target upon UV irradiation. |

Computational Chemistry and Theoretical Studies of N Tert Butoxycarbonyl Amoxapine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Computational investigations of Amoxapine (B1665473) have been performed using DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) and 6-31G(d,p). researchgate.netresearchgate.netccsenet.org These calculations have been instrumental in analyzing the optimized molecular structure and its geometric parameters.

A key aspect of these DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. For Amoxapine, a low energy gap suggests high reactivity and the potential for significant charge transfer within the molecule. researchgate.netccsenet.org The electron density distribution in these orbitals is typically concentrated around the heteroatoms (N, O) and the aromatic rings, indicating these as likely sites for chemical interactions. ccsenet.org

Natural Bond Orbital (NBO) analysis has been employed to understand donor-acceptor interactions and hyperconjugative stability within the Amoxapine molecule. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps and Fukui functions have been calculated to identify the electrophilic and nucleophilic sites, thereby predicting the regions most susceptible to attack. researchgate.net Hirshfeld surface analysis has also been used to visualize and quantify intermolecular interactions in the crystalline state. researchgate.net

Some studies have also explored the nonlinear optical (NLO) properties of Amoxapine, with hyperpolarizability calculations suggesting potential for NLO applications. researchgate.net Electron Localization Function (ELF) and Localized Orbital Locator (LOL) computations have provided further details on the electron density at bonding and antibonding sites. researchgate.netcdnsciencepub.com

Table 1: Calculated Quantum Chemical Parameters for Amoxapine from a DFT Study (Note: This data is for the parent compound Amoxapine and serves as a theoretical baseline.)

| Parameter | Value | Reference |

| HOMO Energy | Data not available | researchgate.netccsenet.org |

| LUMO Energy | Data not available | researchgate.netccsenet.org |

| Energy Gap (ΔE) | Low (denoting high reactivity) | ccsenet.org |

| Dipole Moment (µ) | 1.10 D - 3.80 D (range for similar compounds) | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like N-tert-Butoxycarbonyl Amoxapine over time. While specific MD studies on this derivative are not published, research on Amoxapine and its metabolites provides a relevant precedent.

For instance, MD simulations have been utilized to investigate the binding of Amoxapine and its hydroxylated metabolites to the active site of bacterial β-glucuronidase. nih.gov These simulations, often initiated from a docked pose, help in understanding the stability of the ligand-protein complex and the key interactions, such as hydrogen bonds and aromatic features, that govern the binding mechanism. nih.gov

For N-tert-Butoxycarbonyl Amoxapine, MD simulations could be employed to:

Analyze Conformational Flexibility: The dibenzoxazepine (B10770217) ring system, the piperazine (B1678402) ring, and the bulky N-tert-butoxycarbonyl group all contribute to the molecule's conformational possibilities. MD simulations can map the potential energy surface and identify low-energy conformers in different solvent environments.

Study Intermolecular Interactions: In a simulated biological environment, MD can reveal how the molecule interacts with water, ions, and biomolecules like proteins or nucleic acids. The Boc group, with its carbonyl oxygen, could act as a hydrogen bond acceptor, influencing its interaction profile compared to the parent Amoxapine.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity or other properties of chemical compounds based on their molecular descriptors. These descriptors can be derived from the molecular structure and can be of various types: constitutional, topological, geometrical, and quantum-chemical.

No specific QSRR studies have been reported for N-tert-Butoxycarbonyl Amoxapine. However, the general methodology has been applied to related heterocyclic structures and for predicting various properties. nih.govresearchgate.netcncb.ac.cn A typical QSRR workflow involves:

Dataset compilation: A set of molecules with known reactivity data is collected.

Descriptor calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset.

Model building: Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a mathematical model correlating the descriptors with the observed reactivity. nih.govresearchgate.net

Model validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

For a series of dibenzoxazepine derivatives, a QSRR model could potentially be developed to predict properties such as receptor binding affinity, metabolic stability, or chromatographic retention time. researchgate.netdrugbank.com The descriptors in such a model would likely include parameters describing lipophilicity (e.g., logP), electronic properties (e.g., HOMO/LUMO energies, atomic charges from DFT), and steric features (e.g., molecular volume, surface area). The presence of the N-tert-Butoxycarbonyl group would significantly impact these descriptors, particularly those related to steric bulk and electronic effects on the piperazine moiety.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

Vibrational Frequencies (IR/Raman): DFT calculations at the B3LYP/6-311++G(d,p) level have been used to compute the vibrational frequencies of Amoxapine. researchgate.net The calculated spectra can be correlated with experimental FT-IR and FT-Raman spectra to assign the vibrational modes of the functional groups. For N-tert-Butoxycarbonyl Amoxapine, a strong characteristic absorption band for the carbonyl group (C=O) of the Boc protector would be predicted in the infrared spectrum, typically in the range of 1680-1720 cm⁻¹.

NMR Chemical Shifts: Predicting NMR spectra is a valuable application of computational chemistry. While direct predictions for N-tert-Butoxycarbonyl Amoxapine are unavailable, studies on other N-Boc protected compounds provide excellent reference points.

¹H NMR: The introduction of the Boc group induces significant changes in the ¹H NMR spectrum. The protons on the carbons adjacent to the nitrogen in the piperazine ring would be expected to shift downfield due to the electron-withdrawing effect of the carbonyl. A characteristic strong singlet for the nine equivalent protons of the tert-butyl group would appear in the upfield region, typically around 1.4-1.5 ppm. researchgate.net

¹³C NMR: The carbons of the Boc group itself have signature chemical shifts: the quaternary carbon at approximately 80 ppm and the carbonyl carbon around 155 ppm. mdpi.com The carbons of the piperazine ring attached to the nitrogen would also experience a downfield shift.

Table 2: Typical ¹³C NMR Chemical Shifts for N-Boc Protected Amine Derivatives (Note: These are general ranges and can be used to predict the spectrum of N-tert-Butoxycarbonyl Amoxapine.)

| Carbon Atom | Typical Chemical Shift (ppm) | Reference |

| C(CH₃)₃ | ~28.3 | mdpi.com |

| C(CH₃)₃ | ~80 | mdpi.com |

| C=O | ~155 | mdpi.com |

These computational and theoretical approaches, though largely applied to the parent compound Amoxapine, provide a robust foundation for understanding and predicting the chemical behavior and properties of N-tert-Butoxycarbonyl Amoxapine.

Future Research Directions and Unexplored Avenues in N Tert Butoxycarbonyl Amoxapine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for N-tert-Butoxycarbonyl Amoxapine (B1665473)

The traditional synthesis of N-tert-Butoxycarbonyl Amoxapine typically involves the reaction of Amoxapine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. While effective, future research will likely focus on developing more sustainable and efficient methodologies.

Eco-friendly approaches, such as employing water-mediated, catalyst-free conditions for N-Boc protection, are gaining traction in organic synthesis. nih.gov These methods offer the potential for high yields and short reaction times while minimizing the use of hazardous reagents and organic solvents. The application of such green protocols to the synthesis of N-tert-Butoxycarbonyl Amoxapine would represent a significant step towards more environmentally benign pharmaceutical manufacturing.

Furthermore, the use of solid-supported catalysts, like yttria-zirconia based Lewis acids or sulfated tin oxide, could offer advantages in terms of catalyst recyclability and ease of product purification. semanticscholar.orgresearchgate.net Research into the applicability of these heterogeneous catalysts for the N-tert-butoxycarbonylation of Amoxapine could lead to more streamlined and cost-effective synthetic processes.

A comparative overview of potential synthetic strategies is presented below:

| Methodology | Potential Advantages for N-tert-Butoxycarbonyl Amoxapine Synthesis | Key Research Focus |

| Conventional Synthesis | Well-established, high yields | Optimization to reduce solvent and reagent use |

| Water-Mediated Synthesis | Environmentally friendly, catalyst-free | Investigating solubility and reaction kinetics in aqueous systems |

| Heterogeneous Catalysis | Catalyst recyclability, simplified workup | Screening of various solid acid catalysts for optimal activity and selectivity |

| Flow Chemistry | Enhanced safety, scalability, and process control | Integration with continuous manufacturing platforms |

Exploration of Underutilized Reactivity Profiles of N-tert-Butoxycarbonyl Amoxapine

The presence of the Boc group in N-tert-Butoxycarbonyl Amoxapine not only serves as a protecting group but also influences the reactivity of the entire molecule. Future research should delve into exploring the underutilized reactivity profiles of this compound.

The bulky nature of the Boc group can induce steric hindrance, potentially leading to regioselective reactions at other positions of the Amoxapine scaffold. For instance, electrophilic aromatic substitution reactions on the dibenzoxazepine (B10770217) ring system might exhibit altered selectivity compared to the parent Amoxapine. A systematic study of such reactions could uncover novel synthetic routes to previously inaccessible derivatives.

Moreover, the carbamate (B1207046) functionality of the Boc group itself can be a site for chemical modification. While typically cleaved under acidic conditions, research into alternative, milder deprotection methods or even transformations of the Boc group itself could yield interesting chemical entities.

Integration of N-tert-Butoxycarbonyl Amoxapine Synthesis with Flow Chemistry and Automated Platforms

The pharmaceutical industry is increasingly adopting continuous flow chemistry and automated synthesis platforms to enhance efficiency, safety, and reproducibility. syrris.comnih.gov The synthesis of N-tert-Butoxycarbonyl Amoxapine is well-suited for translation to these modern technologies.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. rsc.org For the N-tert-butoxycarbonylation of Amoxapine, a flow process could enable rapid optimization and seamless integration with downstream processing steps, such as purification and formulation. rsc.org The use of microreactors can also enhance safety when handling potentially hazardous reagents. researchgate.net

Automated synthesis platforms, often coupled with artificial intelligence and machine learning algorithms, can accelerate the discovery and optimization of reaction conditions. chimia.chrsc.org By systematically varying reagents, catalysts, and solvents, these platforms can rapidly identify optimal protocols for the synthesis of N-tert-Butoxycarbonyl Amoxapine and its derivatives, significantly reducing development timelines.

Development of Advanced Analytical Techniques Specific to N-tert-Butoxycarbonyl Amoxapine and its Derivatives

As the library of N-tert-Butoxycarbonyl Amoxapine derivatives expands, the need for specific and sensitive analytical techniques will become paramount. Future research should focus on developing and validating analytical methods tailored to this class of compounds.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for the separation, identification, and quantification of pharmaceutical compounds. nih.gov The development of robust LC-MS methods will be crucial for pharmacokinetic studies, metabolite identification, and quality control of N-tert-Butoxycarbonyl Amoxapine and its derivatives.

Hyphenated techniques, which combine multiple analytical methods, can provide comprehensive characterization. nih.gov For instance, coupling HPLC with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) could provide detailed structural information on novel derivatives in complex mixtures. Furthermore, the development of specific spectroscopic methods, such as chiral chromatography for enantioselective analysis, may be necessary if stereoisomers of N-tert-Butoxycarbonyl Amoxapine are synthesized.

| Analytical Technique | Application for N-tert-Butoxycarbonyl Amoxapine | Future Research Direction |

| HPLC-UV | Routine quality control and purity assessment | Method development for high-throughput screening |

| LC-MS | Quantification in biological matrices, metabolite profiling | Development of sensitive methods for trace analysis |

| NMR Spectroscopy | Structural elucidation of new derivatives | Application of 2D-NMR techniques for complex structure determination |

| Chiral Chromatography | Separation of potential stereoisomers | Development of enantioselective methods for stereochemical assignment |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) group to amoxapine, and how do reaction conditions influence yield?

- Methodological Answer: The Boc group is typically introduced via acylation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). For amoxapine derivatives, anhydrous solvents like dichloromethane or THF are preferred to avoid hydrolysis. Reaction pH (8–9) and temperature (0–25°C) must be tightly controlled to minimize byproducts such as N-deprotected intermediates or di-Boc adducts . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethyl acetate) is critical to isolate the Boc-protected product.

Q. How can researchers validate the purity and structural integrity of N-tert-butoxycarbonyl amoxapine post-synthesis?

- Methodological Answer: Use a combination of analytical techniques:

- GC/MS or LC-MS : To confirm molecular weight and detect volatile impurities (e.g., residual solvents like tert-butanol) .

- ¹H/¹³C NMR : To verify the Boc group’s presence (characteristic tert-butyl signals at ~1.3 ppm in ¹H NMR) and amoxapine’s tricyclic structure .

- HPLC with UV detection : For quantifying purity (>95% by area under the curve) and identifying polar byproducts .

Q. What are the key stability considerations for storing Boc-protected amoxapine derivatives?

- Methodological Answer: The Boc group is sensitive to acidic conditions and elevated temperatures. Store derivatives at –20°C in inert, anhydrous environments (e.g., argon-purged vials) with desiccants. Avoid prolonged exposure to light, as amoxapine’s tricyclic core may undergo photodegradation .

Advanced Research Questions

Q. How does N-tert-butoxycarbonyl amoxapine modulate amyloid-β (Aβ) generation in Alzheimer’s disease models, and what experimental designs are suitable for validating this mechanism?

- Methodological Answer: Amoxapine reduces Aβ levels by inhibiting β-secretase (BACE1) activity and altering APP processing. To study this:

- In vitro : Use HEK293-APPsw or SK-N-SH cells treated with 10 µM amoxapine. Quantify Aβ40/Aβ42 via ELISA and sAPPα/sAPPβ fragments via Western blot .

- In vivo : Administer amoxapine (5–10 mg/kg/day) to transgenic AD mice (e.g., APP/PS1). Monitor cognitive improvement (Morris water maze) and Aβ plaque load (thioflavin-S staining) .

- Mechanistic validation : Knockdown HTR6 or CDK5 using shRNA to confirm dependency on serotonin receptor 6 and cyclin-dependent kinase pathways .

Q. What contradictory findings exist regarding N-tert-butoxycarbonyl amoxapine’s role in Aβ reduction, and how can they be resolved?

- Methodological Answer: Discrepancies arise from cell-type-specific responses (e.g., neuronal vs. non-neuronal lines) and off-target effects on γ-secretase. To resolve:

- Perform dose-response assays (1–20 µM) across multiple cell lines.

- Use selective inhibitors (e.g., BACE inhibitor IV) as controls to isolate BACE1-specific activity .

- Conduct kinetic studies to differentiate acute vs. chronic effects on Aβ secretion .

Q. How can researchers design pharmacokinetic studies for Boc-protected amoxapine analogs to evaluate blood-brain barrier (BBB) penetration?

- Methodological Answer:

- In silico modeling : Predict logP and polar surface area to estimate BBB permeability (e.g., using SwissADME).

- In vitro assays : Use MDCK-MDR1 monolayers to measure permeability coefficients (Papp) .

- In vivo : Administer radiolabeled analogs (e.g., ¹⁴C-amoxapine) to rodents and quantify brain/plasma ratios via scintillation counting .

Notes for Experimental Rigor

- Contradiction Management : Replicate findings across orthogonal assays (e.g., ELISA + Western blot for Aβ).

- Advanced Controls : Include HTR6 antagonists (e.g., SB258585) to validate receptor-mediated effects .

- Ethical Compliance : For in vivo studies, adhere to protocols for humane endpoints and NIH/IRB guidelines (e.g., Appendix A in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.